molecular formula C8H15N3O B6268060 [(2-azidoethoxy)methyl]cyclopentane CAS No. 1909325-01-4

[(2-azidoethoxy)methyl]cyclopentane

Cat. No.: B6268060
CAS No.: 1909325-01-4
M. Wt: 169.2
InChI Key:
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Description

[(2-azidoethoxy)methyl]cyclopentane is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a cyclopentane ring substituted with an azidoethoxy group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-azidoethoxy)methyl]cyclopentane typically involves the reaction of cyclopentane derivatives with azidoethanol under specific conditions. One common method includes the use of azidoethanol and cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2-azidoethoxy)methyl]cyclopentane undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-azidoethoxy)methyl]cyclopentane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2-azidoethoxy)methyl]cyclopentane involves its ability to undergo various chemical transformations, making it a versatile intermediate. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed under mild conditions, making the compound valuable in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

    [(2-azidoethoxy)methyl]cyclohexane: Similar structure but with a six-membered ring.

    [(2-azidoethoxy)methyl]cyclobutane: Similar structure but with a four-membered ring.

    [(2-azidoethoxy)methyl]cycloheptane: Similar structure but with a seven-membered ring.

Uniqueness

[(2-azidoethoxy)methyl]cyclopentane is unique due to its five-membered ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strain in the cyclopentane ring can influence the compound’s reactivity, making it a valuable intermediate in specific synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2-azidoethoxy)methyl]cyclopentane involves the reaction of cyclopentanemethanol with 2-azidoethanol in the presence of a strong acid catalyst, followed by reduction of the resulting azide intermediate with a reducing agent such as sodium borohydride.", "Starting Materials": [ "Cyclopentanemethanol", "2-Azidoethanol", "Strong acid catalyst", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Add cyclopentanemethanol and 2-azidoethanol to a reaction flask.", "Step 2: Add a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the reaction flask.", "Step 3: Heat the reaction mixture to reflux for several hours, until the azide intermediate is formed.", "Step 4: Cool the reaction mixture and add a reducing agent, such as sodium borohydride, to the flask.", "Step 5: Stir the reaction mixture for several hours, until the reduction is complete.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1909325-01-4

Molecular Formula

C8H15N3O

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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